Dibenzylfluorescein
Dibenzylfluorescein
Dibenzylfluorescein is a fluorogenic probe that acts as a substrate for specific cytochrome P450 (CYP) isoforms, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19). Dibenzylfluorescein is dealkylated by these CYP isoforms to produce fluorescein benzyl ether, which is further hydrolyzed to fluorescein by the addition of base (typically 2 M NaOH). Dibenzylfluorescein is typically used near its apparent Km value of 0.87-1.9 µM. The fluorescence of fluorescein is evaluated using excitation/emission wavelengths of 485/538 nm. Dibenzylfluorescein is used to detect changes in CYP catalytic activity caused by drugs or disease.
Brand Name:
Vulcanchem
CAS No.:
97744-44-0
VCID:
VC20792895
InChI:
InChI=1S/C34H24O5/c35-25-15-17-29-31(19-25)39-32-20-26(37-21-23-9-3-1-4-10-23)16-18-30(32)33(29)27-13-7-8-14-28(27)34(36)38-22-24-11-5-2-6-12-24/h1-20H,21-22H2
SMILES:
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6
Molecular Formula:
C34H24O5
Molecular Weight:
512.5 g/mol
Dibenzylfluorescein
CAS No.: 97744-44-0
Cat. No.: VC20792895
Molecular Formula: C34H24O5
Molecular Weight: 512.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dibenzylfluorescein is a fluorogenic probe that acts as a substrate for specific cytochrome P450 (CYP) isoforms, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19). Dibenzylfluorescein is dealkylated by these CYP isoforms to produce fluorescein benzyl ether, which is further hydrolyzed to fluorescein by the addition of base (typically 2 M NaOH). Dibenzylfluorescein is typically used near its apparent Km value of 0.87-1.9 µM. The fluorescence of fluorescein is evaluated using excitation/emission wavelengths of 485/538 nm. Dibenzylfluorescein is used to detect changes in CYP catalytic activity caused by drugs or disease. |
|---|---|
| CAS No. | 97744-44-0 |
| Molecular Formula | C34H24O5 |
| Molecular Weight | 512.5 g/mol |
| IUPAC Name | benzyl 2-(3-oxo-6-phenylmethoxyxanthen-9-yl)benzoate |
| Standard InChI | InChI=1S/C34H24O5/c35-25-15-17-29-31(19-25)39-32-20-26(37-21-23-9-3-1-4-10-23)16-18-30(32)33(29)27-13-7-8-14-28(27)34(36)38-22-24-11-5-2-6-12-24/h1-20H,21-22H2 |
| Standard InChI Key | YZJGKSLPSGPFEV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6 |
| Appearance | Assay:≥98%A crystalline solid |
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